molecular formula C29H44N10O8S B14235951 N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine CAS No. 571146-32-2

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine

Cat. No.: B14235951
CAS No.: 571146-32-2
M. Wt: 692.8 g/mol
InChI Key: RNGNSIBSFARDBM-ZONLJJFTSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine is a complex peptide compound with a unique structure that includes multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine typically involves the stepwise assembly of its constituent amino acids. This process often employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions usually involve the use of coupling reagents such as HBTU or DIC, and the deprotection steps are carried out using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionyl residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used under mild conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionyl residue results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized biomaterials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

571146-32-2

Molecular Formula

C29H44N10O8S

Molecular Weight

692.8 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C29H44N10O8S/c1-48-10-8-19(25(43)38-21(28(46)47)12-23(31)41)36-26(44)20(11-15-13-35-18-7-3-2-5-16(15)18)37-27(45)22(14-40)39-24(42)17(30)6-4-9-34-29(32)33/h2-3,5,7,13,17,19-22,35,40H,4,6,8-12,14,30H2,1H3,(H2,31,41)(H,36,44)(H,37,45)(H,38,43)(H,39,42)(H,46,47)(H4,32,33,34)/t17-,19-,20-,21-,22-/m0/s1

InChI Key

RNGNSIBSFARDBM-ZONLJJFTSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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